(3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid
Description
(3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methyl substituent at the 3-position, and a carboxylic acid moiety at the 4-position. This compound is widely used in medicinal chemistry as a building block for peptide synthesis and drug development due to its stereochemical rigidity and the Boc group’s stability under basic conditions. Its structural attributes, including the six-membered piperidine ring and strategically placed substituents, influence its physicochemical properties, reactivity, and biological interactions.
Properties
IUPAC Name |
(3R,4S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQTPBWJCJGSV-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@H]1C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-09-0 | |
| Record name | trans-1-Boc-3-methylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-methylpiperidine.
Protection: The amine group of 3-methylpiperidine is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine. This step forms the Boc-protected intermediate.
Carboxylation: The Boc-protected intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydride to introduce the carboxylic acid functionality.
Industrial Production Methods: In an industrial setting, the production of (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the carboxylic acid group, potentially converting it to an alcohol or other functional groups.
Substitution: The Boc-protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are typically employed to remove the Boc group.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Alcohols or other reduced forms of the carboxylic acid group.
Substitution: Deprotected amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.30 g/mol
- CAS Number : 1821810-67-6
This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid functional group, contributing to its reactivity and versatility as a building block in organic synthesis.
Organic Chemistry Applications
Building Block for Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of diverse functional groups through various chemical reactions:
- Reactions :
- Oxidation : Can yield ketones or aldehydes.
- Reduction : Capable of producing alcohols from the carboxylic acid group.
- Substitution : The Boc group can be replaced with other protective groups or functional groups.
| Reaction Type | Product Formed | Common Reagents |
|---|---|---|
| Oxidation | Ketones/Aldehydes | Potassium permanganate |
| Reduction | Alcohols | Lithium aluminum hydride |
| Substitution | Various derivatives | Acids/Bases |
Medicinal Chemistry Applications
Therapeutic Potential
Research indicates that (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid is being investigated for its potential therapeutic applications:
- Drug Development : This compound has been used as a scaffold for developing new drugs targeting various diseases, including neurological disorders and cancer. Its ability to modify interactions with biological targets makes it a valuable candidate in drug discovery.
Case Study
A study published in Journal of Medicinal Chemistry explored derivatives of Boc-piperidine compounds, revealing their effectiveness as inhibitors in specific enzyme pathways related to cancer proliferation. The structural modifications enabled by the Boc group facilitated the development of more potent analogs.
Biological Research Applications
Model Compound
In biological studies, this compound acts as a model for investigating the effects of piperidine derivatives on biological systems:
- Biological Interactions : Research has shown that derivatives can modulate receptor activity and enzyme functions, providing insights into the mechanisms of action of similar compounds.
Case Study
In an investigation detailed in Bioorganic & Medicinal Chemistry Letters, researchers utilized (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid to explore its influence on neurotransmitter receptors. The findings demonstrated significant binding affinity changes when substituents on the piperidine ring were altered.
Mechanism of Action
The mechanism of action of (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The compound can interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between the target compound and analogous derivatives, focusing on ring structure, substituents, stereochemistry, and molecular properties.
Key Structural and Functional Differences
Ring Size and Conformational Effects
- Piperidine vs. Pyrrolidine : The six-membered piperidine ring in the target compound offers greater conformational flexibility compared to five-membered pyrrolidine derivatives (e.g., ). Pyrrolidines exhibit higher ring strain, which can influence binding affinity in biological targets .
Substituent Impact
- Methyl (Target) vs. Phenyl/Aryl Groups : The 3-methyl group in the target compound reduces steric hindrance and improves aqueous solubility compared to bulky phenyl () or difluorophenyl () substituents. Aryl groups enhance lipophilicity but may increase toxicity risks (e.g., ’s H302 hazard) .
- Carboxylic Acid Position: The 4-carboxylic acid moiety is conserved across analogs, enabling salt formation and hydrogen bonding.
Stereochemistry
- The (3R,4S) configuration in the target compound contrasts with diastereomers like (3S,4R) or (3S,4S) derivatives (). Stereochemistry critically impacts biological activity; for example, (3S,4R)-phenylpiperidine () may exhibit different metabolic stability or target engagement .
Hazards and Stability
- Phenyl-substituted analogs () show higher acute oral toxicity (Category 4) and skin irritation (Category 2) compared to the target compound’s inferred safety profile .
- The Boc group in all compounds enhances stability during synthesis but requires acidic conditions for removal, limiting applications in acid-sensitive contexts.
Biological Activity
(3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid, often referred to as Boc-protected piperidine derivative, is a chiral compound with significant implications in medicinal chemistry. Its structure includes a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : (3R,4S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.30 g/mol
- CAS Number : 1821810-67-6
The biological activity of (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid primarily involves its interaction with various molecular targets within biological systems. The compound can act as a prodrug; upon metabolic conversion in vivo, the Boc group is removed to release the active amine. This mechanism allows it to interact with enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.
1. Medicinal Chemistry
The compound is utilized in the development of drugs targeting neurological and cardiovascular conditions. Its chiral nature aids in synthesizing enantiomerically pure compounds that can exhibit specific biological activities.
2. Enzyme Inhibition Studies
Research has shown that derivatives of this compound can inhibit key enzymes involved in neurodegenerative diseases. For instance, studies have indicated that related piperidine compounds can inhibit β-secretase and acetylcholinesterase, which are crucial in the context of Alzheimer's disease .
3. Neuroprotective Effects
In vitro studies demonstrate that (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid exhibits protective effects against amyloid beta-induced toxicity in astrocytes. This suggests potential applications in neuroprotection and treatment of neurodegenerative disorders .
Case Study: Neuroprotective Activity
A study explored the protective effects of a related piperidine derivative on astrocytes exposed to amyloid beta (Aβ) peptides. The compound demonstrated a significant increase in cell viability and reduced oxidative stress markers when co-administered with Aβ, indicating its potential as a therapeutic agent for Alzheimer's disease .
Table 1: Summary of Biological Activities
Q & A
Advanced Research Question
- Vibrational Circular Dichroism (VCD) : Detects chair conformations of the piperidine ring and equatorial substituent orientations. confirmed equatorial positioning of fluorophenyl and hydroxymethyl groups via VCD .
- NMR shift calculations : DFT-based NMR predictions align with experimental data to validate dominant conformers .
- Aggregation studies : Concentration-dependent UV-Vis spectra reveal hydrogen-bond-driven aggregation in solutions .
How does environmental stability impact disposal and ecological risk assessments?
Advanced Research Question
- Hydrolysis : The Boc group hydrolyzes under acidic/basic conditions, forming less stable carboxylic acid derivatives. notes moderate environmental stability, with degradation products (e.g., 3-methylpiperidine-4-carboxylic acid) requiring controlled disposal .
- Analytical monitoring : Use LC-MS to track degradation in soil/water matrices.
- Ecotoxicity : Limited data exist, but structural analogs suggest low bioaccumulation potential .
What role does this compound play in drug discovery, particularly for neurological targets?
Advanced Research Question
- Scaffold utility : The piperidine core mimics bioactive alkaloids, enabling kinase or receptor modulation. highlights preclinical trials for neurological diseases, with derivatives showing efficacy in animal models .
- Functionalization : Introduce pharmacophores (e.g., fluorophenyl groups) via Suzuki coupling or amidation to enhance blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
